3-Cyclopropyl-1H-pyrazol-4-amine
Overview
Description
3-Cyclopropyl-1H-pyrazol-4-amine is a synthetic compound that is widely studied due to its promising biological activities. Pyrazole derivatives, such as this compound, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For example, Stefanello et al. carried out the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines in 50–90% yields by the cyclocondensation reaction in acetonitrile of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The molecular weight of this compound is 123.16 .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 123.16 .Scientific Research Applications
Reactivity and Catalysis
- The reactivity of pyrazole derivatives, specifically those bearing a cyclopropyl group at the C3-position, has been explored in palladium-catalyzed direct arylations. These reactions afford regioselectively C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating their potential in synthesizing complex organic molecules (Sidhom et al., 2018).
Domino Reactions and Synthesis
- L-proline-catalyzed, on-water four-component domino reactions have been used to synthesize a library of 4H-pyrano[2,3-c]pyrazol-6-amines from simple, acyclic starting materials, highlighting an eco-friendly approach to constructing densely functionalized heterocycles (Prasanna et al., 2013).
Bicyclization Strategies
- A novel four-component bicyclization strategy enables the synthesis of multicyclic pyrazolo[3,4-b]pyridines from readily accessible starting materials, offering a versatile approach to constructing complex heterocyclic structures (Tu et al., 2014).
N-Cyclopropylation
- Direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing an efficient method to introduce the cyclopropyl group onto nitrogen-containing heterocycles, which are significant in medicinal chemistry (Gagnon et al., 2007).
Synthesis of Polyhydroxylatedalkyl Pyrroles
- An efficient one-pot synthesis method for polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines has been reported, illustrating the utility of cyclopropyl derivatives in synthesizing functionalized heterocycles (Wang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theSerine/threonine-protein kinase/endoribonuclease IRE1 and Calcium/calmodulin-dependent protein kinase type II subunit beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCKADBPUQWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247657-03-9 | |
Record name | 3-cyclopropyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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